1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1-(tetrahydrofuran-2-ylmethyl)urea
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1-(tetrahydrofuran-2-ylmethyl)urea is a structurally complex urea derivative characterized by three key moieties:
- 1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing tetrahydrothiophene ring, which enhances polarity and stability compared to non-oxidized sulfur heterocycles.
- Tetrahydrofuran-2-ylmethyl: A tetrahydrofuran (THF) methyl group contributing to solubility and conformational flexibility.
- Phenyl group: An aromatic substituent that facilitates hydrophobic interactions in biological systems.
This compound is synthesized via multi-step reactions involving coupling of pre-functionalized intermediates under controlled conditions (e.g., temperature, solvent choice) to ensure high yield and purity. Chromatography and recrystallization are typically employed for purification . Its molecular formula is C₁₆H₂₂N₂O₄S, with a molecular weight of 338.4 g/mol.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-1-(oxolan-2-ylmethyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(17-13-5-2-1-3-6-13)18(11-15-7-4-9-22-15)14-8-10-23(20,21)12-14/h1-3,5-6,14-15H,4,7-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBHHCKKUWKQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2CCS(=O)(=O)C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Tetrahydro-3-thienyl Intermediate: This step involves the oxidation of tetrahydrothiophene to form the 1,1-dioxidotetrahydro-3-thienyl intermediate.
Urea Formation: The intermediate is then reacted with phenyl isocyanate to form the urea linkage.
Attachment of the Tetrahydro-2-furanylmethyl Group: Finally, the tetrahydro-2-furanylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thienyl ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents on the phenyl ring or the tetrahydro-2-furanylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In industry, N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with enzymes or receptors, while the phenyl and tetrahydro-2-furanylmethyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related urea derivatives (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Biological/Physicochemical Properties | Reference |
|---|---|---|---|
| 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1-(tetrahydrofuran-2-ylmethyl)urea (Target) | - Sulfone-modified tetrahydrothiophene - THF methyl group - Phenyl substituent |
Enhanced polarity (sulfone), improved solubility (THF), and potential for hydrophobic interactions | |
| 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea | - THF methyl - Thiophene-cyclopentyl hybrid |
Antimicrobial and anti-inflammatory activity; reduced polarity compared to sulfone analogs | |
| 1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea | - Adamantane core - Thiophene-hydroxyl ethyl chain |
Lower solubility (adamantane), moderate enzyme inhibition | |
| 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea | - Pyridine-thiophene hybrid - Unmodified phenyl group |
High binding affinity to kinases; furan analogs show altered reactivity | |
| 1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | - Triazole-thiophene core - Dual thiophene substituents |
Antiproliferative activity; phenyl-substituted analogs exhibit weaker potency | |
| 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea | - Piperidine-furan hybrid - THF methyl group |
Potential CNS activity due to piperidine; dimethylfuran reduces metabolic stability |
Key Research Findings
A. Impact of Sulfone Modification
The 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes the target compound from non-oxidized thiophene derivatives. Sulfone groups increase polarity and hydrogen-bonding capacity, which may improve target binding in enzyme inhibition (e.g., kinases, proteases) compared to thiophene or furan analogs .
B. Role of Tetrahydrofuran (THF) Methyl Group
The THF methyl substituent enhances solubility in aqueous-organic mixtures, a critical factor for bioavailability. This contrasts with adamantane or cyclopentyl-containing ureas, which exhibit lower solubility .
Biological Activity
The compound 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1-(tetrahydrofuran-2-ylmethyl)urea is a urea derivative characterized by its unique structural features, including a dioxo tetrahydrothiophene moiety and a tetrahydrofuran substituent. This article explores the biological activity of this compound, particularly its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C14H17N3O4S2
- Molecular Weight : 355.43 g/mol
- CAS Number : 942676-67-7
Research indicates that urea derivatives, particularly those with thiophene and tetrahydrofuran components, exhibit significant biological activities. The mechanism of action often involves the inhibition of specific enzymes or pathways associated with various diseases.
Structure Activity Relationship (SAR)
Studies have shown that modifications in the urea core can lead to variations in biological activity. For instance, the presence of bulky groups adjacent to the urea moiety enhances its potency against pathogens like Mycobacterium tuberculosis (Mtb) . The SAR studies suggest that compounds with a similar framework to our target compound may effectively inhibit epoxide hydrolases, which are critical in the metabolism of xenobiotics and endogenous compounds .
Antimycobacterial Activity
The compound was evaluated for its antimycobacterial properties against M. tuberculosis. Preliminary results indicate that derivatives with similar structural motifs have demonstrated potent activity, with minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | MIC (µM) | Cytotoxicity (IC50 µM) |
|---|---|---|
| 1 | 0.03 | >200 |
| 2 | 0.05 | >200 |
| 3 | 0.01 | >200 |
This table illustrates the promising efficacy of related compounds, suggesting potential for further development in treating drug-resistant tuberculosis strains.
Enzyme Inhibition
The compound's structural characteristics imply potential inhibition of enzymes involved in lipid metabolism and inflammatory pathways. In particular, studies have highlighted that urea derivatives can inhibit soluble epoxide hydrolases (sEH), which are implicated in various inflammatory diseases .
Case Studies
-
Case Study on Antitubercular Activity :
In a study involving a library of urea derivatives, several compounds were synthesized and screened for their activity against M. tuberculosis. The best-performing compounds exhibited MIC values as low as 0.01 µg/ml, indicating high potency against resistant strains . -
Enzymatic Inhibition :
Another study focused on the inhibition of epoxide hydrolases by urea-based compounds revealed that modifications to the urea structure could significantly enhance inhibitory activity, suggesting a pathway for designing more effective therapeutics .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis of this urea derivative likely involves multi-step protocols, including coupling reactions and functional group transformations. Key steps may include:
- Coupling Reagents : Use of carbodiimide-based reagents (e.g., EDCI or DCC) to form urea bonds, as seen in analogous compounds .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity and solubility of intermediates .
- Purification : Column chromatography or recrystallization to isolate high-purity products . Yield optimization requires precise control of temperature, stoichiometry, and reaction time. Design of Experiments (DoE) can systematically identify critical parameters, as demonstrated in flow-chemistry optimizations .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- NMR Spectroscopy : Focus on <sup>1</sup>H and <sup>13</sup>C NMR to confirm the urea linkage (δ ~6-8 ppm for NH protons) and stereochemistry of the tetrahydrothiophene and tetrahydrofuran rings .
- IR Spectroscopy : Identify urea C=O stretches (~1640-1680 cm⁻¹) and sulfone S=O vibrations (~1300-1350 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns, ensuring no residual impurities .
Q. What preliminary biological assays are recommended to screen this compound for activity?
- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease assays) to identify potential targets .
- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Solubility Testing : Assess solubility in DMSO and aqueous buffers to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different experimental models?
Discrepancies may arise from variations in cell permeability, metabolic stability, or assay conditions. Strategies include:
- Structural Analog Comparison : Analyze substituent effects (e.g., thiophene vs. phenyl groups) on activity, as shown in triazole-urea derivatives .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that influence results .
- Dose-Response Studies : Establish EC50/IC50 values across multiple cell lines to differentiate target-specific vs. off-target effects .
Q. What computational strategies are recommended for elucidating the interaction mechanisms between this compound and its biological targets?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., kinases or GPCRs), prioritizing hydrogen bonds with the urea moiety .
- MD Simulations : Perform 100-ns simulations to assess stability of ligand-target complexes in physiological conditions .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide lead optimization .
Q. How can synthetic protocols be optimized for reproducibility and scalability?
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions, as demonstrated in diazomethane syntheses .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. What strategies mitigate stability issues during storage or biological testing?
- Lyophilization : Convert the compound to a stable lyophilized powder for long-term storage .
- Excipient Screening : Test stabilizers (e.g., trehalose) in formulations to prevent aggregation or hydrolysis .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways .
Data Analysis and Interpretation
Q. How should researchers handle conflicting crystallographic data during structural validation?
- SHELX Refinement : Use iterative refinement in SHELXL to resolve disordered regions, leveraging high-resolution data (<1.0 Å) .
- Twinned Data Analysis : Apply the Hooft parameter or Rint adjustments for twinned crystals, as described in SHELX applications .
- Cross-Validation : Compare experimental data with DFT-optimized geometries to validate bond lengths/angles .
Q. What statistical methods are appropriate for analyzing dose-response or toxicity data?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism .
- ANOVA with Post Hoc Tests : Identify significant differences between treatment groups in multi-dose studies .
- Toxicokinetic Modeling : Use compartmental models to predict AUC and Cmax in preclinical species .
Structural and Mechanistic Insights
Q. How does the sulfone group in the tetrahydrothiophene ring influence electronic properties and reactivity?
- Electron-Withdrawing Effects : The sulfone group increases electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., SN<sup>2</sup> reactions) .
- Hydrogen Bonding : Sulfone oxygen atoms may participate in H-bonding with biological targets, enhancing binding affinity .
- Oxidative Stability : The sulfone group reduces susceptibility to metabolic oxidation compared to thioether analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
